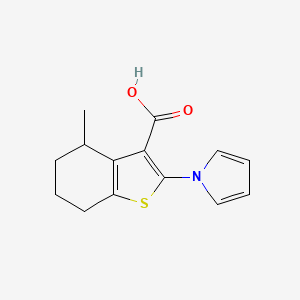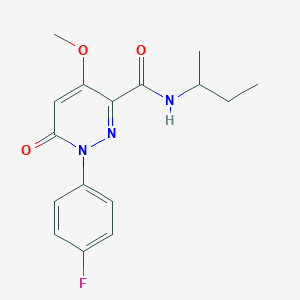
N-(sec-butyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(sec-butyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical entity that likely exhibits a range of interactions due to its structural components. While the specific compound is not directly studied in the provided papers, insights can be drawn from structurally related compounds. For instance, the presence of a fluorophenyl group, as seen in the related compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, suggests potential bioactivity, possibly including antitumor properties as indicated by its ability to inhibit the proliferation of some cancer cell lines . The carboxamide moiety is a common feature in drug design due to its hydrogen bonding capabilities and its role in bioactivity .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions including condensation, amination, and cyclization processes . For example, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide involves the condensation of an isocyanato precursor with an aminated indazole derivative . This suggests that the synthesis of this compound could similarly involve strategic functional group transformations and ring-forming reactions.
Molecular Structure Analysis
The molecular structure of compounds is crucial in determining their physical, chemical, and biological properties. The spectroscopic analysis, including FT-IR and FT-Raman, can provide detailed information about the vibrational frequencies and structural assignments . The HOMO and LUMO analysis, as performed on a related compound, helps in understanding the charge transfer within the molecule, which is essential for predicting reactivity and stability . The presence of extended π-electron delocalization, as indicated by high hyperpolarizability, could also be a feature of this compound, contributing to its potential nonlinearity .
Chemical Reactions Analysis
The reactivity of a compound like this compound can be inferred from its functional groups. The carboxamide linker, for instance, plays a critical role in the selectivity and binding affinity of related compounds to biological receptors . The carbonyl group within the carboxamide moiety is particularly important for maintaining high selectivity and binding affinity, as demonstrated by the dramatic reduction in binding affinities when this group is absent .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The presence of a fluorophenyl group can affect the compound's lipophilicity, which in turn can influence its pharmacokinetic properties . The carboxamide group's ability to form hydrogen bonds can impact the solubility and stability of the compound . Additionally, the electronic properties, such as the distribution of electron density and the presence of electron-donating or withdrawing groups, can affect the compound's reactivity and interactions with biological targets .
科学的研究の応用
Met Kinase Inhibition and Cancer Therapy
The substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, closely related to the chemical structure of interest, have been identified as potent and selective Met kinase inhibitors. This class of compounds has shown excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, leading to their advancement into phase I clinical trials for cancer therapy (Schroeder et al., 2009).
Antimicrobial Activity
N-(sec-butyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide and its derivatives have been explored for their antimicrobial properties. For instance, fluoroquinolone-based 4-thiazolidinones have shown significant antimicrobial activities, suggesting that modifications of the core structure can enhance its efficacy against a range of bacterial and fungal pathogens (Patel & Patel, 2010).
Cytotoxicity for Cancer Research
Research has also been directed towards evaluating the cytotoxicity of new derivatives for cancer research. Some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer treatment and research (Hassan et al., 2014).
Hydrogen Bonding Patterns in Drug Design
The investigation into the hydrogen bonding patterns of mono- and di-substituted N-arylpyrazinecarboxamides, which include derivatives similar to the query compound, has provided insights into the design of drug molecules. Understanding these patterns helps in predicting the solubility, stability, and binding affinity of new drugs (Wardell et al., 2008).
Synthesis and Antimicrobial Evaluation
A series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, sharing a common fluorophenyl group with the query compound, were synthesized and showed promising antimicrobial activities. This indicates the potential of this compound derivatives in antimicrobial drug development (Ahsan et al., 2016).
特性
IUPAC Name |
N-butan-2-yl-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-4-10(2)18-16(22)15-13(23-3)9-14(21)20(19-15)12-7-5-11(17)6-8-12/h5-10H,4H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPJGORHCCXPAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

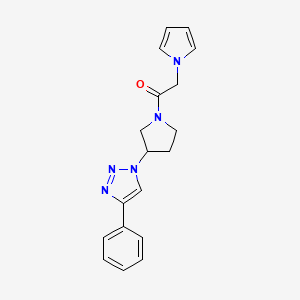
![Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2505099.png)
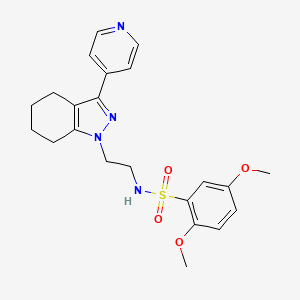
![8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2505106.png)
![2,4,5,7-Tetrahydro-pyrano[3,4-c]pyrazole hydrochloride](/img/structure/B2505107.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2505108.png)
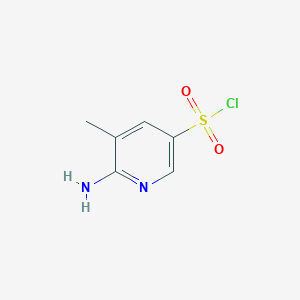
![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[2-(4-chlorophenoxy)ethanimidoyl]acetohydrazide](/img/structure/B2505112.png)
![5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2505113.png)
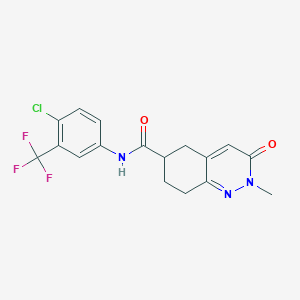
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide](/img/structure/B2505116.png)
![N-[4-(ethoxycarbonyl)phenyl]-N~2~-(furan-2-ylmethyl)-alpha-asparagine](/img/structure/B2505117.png)
![7-(4-Chlorophenyl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2505118.png)
